3-NITROBENZYL-D6 ALCOHOL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

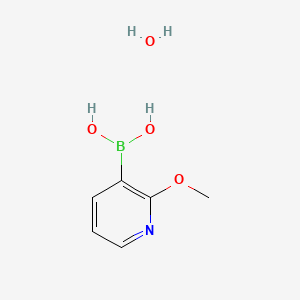

3-Nitrobenzyl alcohol (3-NBA) is an organic compound most commonly used as a matrix for spectrometry methods . It aids in the analysis of porphyrins, cyclic peptides, alkali metal cationized fatty acids for collisional activation, and certain organoruthenium compounds .

Synthesis Analysis

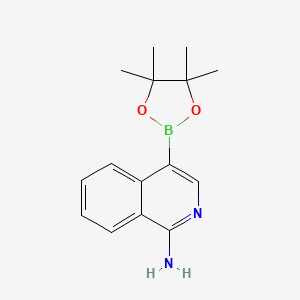

The synthesis of 3-Nitrobenzyl alcohol involves the reduction of the aldehyde group using sodium borohydride, resulting in the production of an alcohol-containing product . The nitro functional group remains unchanged during this chemical process .Molecular Structure Analysis

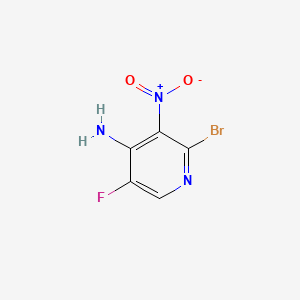

The compound 3-nitrobenzyl alcohol has the formula C7H7NO3 . It is often abbreviated as “3-NBA” or “m-NBA” in mass spectrometry .Chemical Reactions Analysis

Chemical reactions in alcohols like 3-NBA occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . The two major kinds of alcohol reactions are dehydration and oxidation .Physical And Chemical Properties Analysis

3-Nitrobenzyl alcohol has a molar mass of 153.135, a density of 1.29 g/mL, a melting point of 30 to 32 °C, and a boiling point of 175 to 180 °C at 3 mmHg .作用機序

Safety and Hazards

3-Nitrobenzyl alcohol is harmful if swallowed, inhaled, or absorbed through the skin . It causes eye, skin, and respiratory tract irritation . In case of contact, immediate medical attention is required .

Relevant Papers The reduction product of 3-nitrobenzaldehyde was analyzed using Pulsar, which involved the conversion of 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol . This paper provides valuable insights into the properties and reactions of 3-nitrobenzyl alcohol .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-NITROBENZYL-D6 ALCOHOL involves the reduction of 3-NITROBENZYL-D6 CHLORIDE using a reducing agent.", "Starting Materials": [ "3-NITROBENZYL-D6 CHLORIDE", "Reducing agent (such as sodium borohydride or lithium aluminum hydride)", "Solvent (such as ethanol or tetrahydrofuran)", "Acid (such as hydrochloric acid)" ], "Reaction": [ "Dissolve 3-NITROBENZYL-D6 CHLORIDE in a solvent, such as ethanol or tetrahydrofuran.", "Add a reducing agent, such as sodium borohydride or lithium aluminum hydride, to the solution.", "Stir the solution at a low temperature, such as 0-5°C, for a period of time.", "Add an acid, such as hydrochloric acid, to the solution to quench the reaction.", "Extract the product with a solvent, such as ethyl acetate or dichloromethane.", "Dry the organic layer with a drying agent, such as sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the 3-NITROBENZYL-D6 ALCOHOL product." ] } | |

CAS番号 |

1219795-18-2 |

分子式 |

C7H7NO3 |

分子量 |

159.174 |

IUPAC名 |

dideuterio-(2,3,4,6-tetradeuterio-5-nitrophenyl)methanol |

InChI |

InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2/i1D,2D,3D,4D,5D2 |

InChIキー |

CWNPOQFCIIFQDM-NVSFMWKBSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CO |

同義語 |

3-NITROBENZYL-D6 ALCOHOL |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B582385.png)

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)